molecular formula C13H10ClNO B13215578 2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde

2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde

Cat. No.: B13215578
M. Wt: 231.68 g/mol
InChI Key: KOLKCDFITMACSP-UHFFFAOYSA-N
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Description

2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde is an organic compound that belongs to the class of aromatic aldehydes It features a pyridine ring substituted with a chlorophenylmethyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde typically involves the reaction of 2-chlorobenzyl chloride with 3-pyridinecarboxaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The mixture is heated under reflux to facilitate the reaction, and the product is then isolated through standard purification techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the synthesis while maintaining product quality. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: 2-[(2-Chlorophenyl)methyl]pyridine-3-carboxylic acid.

    Reduction: 2-[(2-Chlorophenyl)methyl]pyridine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving aldehydes and in the development of enzyme inhibitors.

    Industry: The compound can be used in the production of specialty chemicals and as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde depends on its specific application. In biological systems, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity. The chlorophenyl group may also interact with hydrophobic pockets in proteins, enhancing the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-Bromophenyl)methyl]pyridine-3-carbaldehyde
  • 2-[(2-Fluorophenyl)methyl]pyridine-3-carbaldehyde
  • 2-[(2-Methylphenyl)methyl]pyridine-3-carbaldehyde

Uniqueness

2-[(2-Chlorophenyl)methyl]pyridine-3-carbaldehyde is unique due to the presence of the chlorine atom, which can influence the compound’s reactivity and interactions with biological targets. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the aldehyde group, making it more reactive in certain chemical reactions. Additionally, the chlorophenyl group can provide specific hydrophobic interactions in biological systems, potentially leading to higher binding affinity and selectivity compared to other similar compounds.

Properties

Molecular Formula

C13H10ClNO

Molecular Weight

231.68 g/mol

IUPAC Name

2-[(2-chlorophenyl)methyl]pyridine-3-carbaldehyde

InChI

InChI=1S/C13H10ClNO/c14-12-6-2-1-4-10(12)8-13-11(9-16)5-3-7-15-13/h1-7,9H,8H2

InChI Key

KOLKCDFITMACSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=C(C=CC=N2)C=O)Cl

Origin of Product

United States

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